3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-16-20-9-10-25(16)19-8-7-18(21-22-19)23-11-13-24(14-12-23)28(26,27)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNREBCXOLBJHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine , identified by its CAS number 1019103-83-3 , is a novel derivative in the class of piperazines that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and the results from various studies that highlight its therapeutic potential.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H22N6O2S |
| Molecular Weight | 398.49 g/mol |
| CAS Number | 1019103-83-3 |
| IUPAC Name | 3-(4-benzylsulfonylpiperazin-1-yl)-6-(2-methylimidazol-1-yl)pyridazine |
The compound features a piperazine ring substituted with a benzylsulfonyl group and an imidazole moiety, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives, including the target compound. For instance, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines.
In one study, piperazine derivatives were evaluated for their cytotoxicity using the MTT assay, revealing IC50 values indicating effective inhibition of cell proliferation in several cancer types, including breast (MCF-7) and lung (NCI-H460) cancers . The mechanism of action often involves apoptosis induction and cell cycle arrest.
The proposed mechanisms for the anticancer activity of this compound include:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death .
- Apoptosis Induction : Studies utilizing flow cytometry and staining assays (DAPI, annexin V-FITC) suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways and cell cycle arrest at sub-G1 and G2/M phases .
Antimicrobial Activity
In addition to anticancer properties, derivatives of piperazine have also been screened for antimicrobial activity. Compounds structurally related to This compound exhibited broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies provide insights into the biological efficacy of similar compounds:
- Study on Cytotoxicity : A derivative with similar structural features demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating high potency .
- Antiviral Screening : Research on related piperazine derivatives showed moderate antiviral activity against HIV and other viruses, highlighting their potential as antiviral agents .
- Antifungal Activity : Some derivatives were also tested for antifungal properties, showing effectiveness against common fungal pathogens .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of heterocyclic derivatives with piperazine and imidazole motifs. Below is a detailed comparison with structurally related analogs (Figs. 95–97 from Amin, 2025):
Table 1: Structural and Functional Comparison
| Compound Name (Fig. No.) | Core Structure | Substituents | Key Features |
|---|---|---|---|
| Target Compound (This Article) | Pyridazine | - 3-position: Benzylsulfonyl-piperazine - 6-position: 2-methylimidazole |
High polarity (sulfonyl group), moderate hydrophobicity (benzyl) |
| 4-(6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzo[d]imidazol]-2'-yl)phenol (95) | Bibenzoimidazole | - Piperazine: 4-methyl - Phenol at 2'-position |
Enhanced hydrogen bonding (phenol), rigid core (bibenzoimidazole) |
| 2'-(4-Ethoxyphenyl)-6-(4-methylpiperazin-1-yl)-1H,3'H-2,5'-bibenzo[d]imidazole (96) | Bibenzoimidazole | - Piperazine: 4-methyl - 4-Ethoxyphenyl at 2'-position |
Increased lipophilicity (ethoxy group), potential CYP450 interactions |
| 6-(4-Methylpiperazin-1-yl)-2'-(4-(prop-2-yn-1-yloxy)phenyl)-1H,3'H-2,5'-bibenzo[d]imidazole (97) | Bibenzoimidazole | - Piperazine: 4-methyl - Propargyloxy group at 2'-position |
Click chemistry compatibility (propargyl), moderate metabolic stability |
Key Findings
Core Flexibility :
- The pyridazine core in the target compound offers greater conformational flexibility compared to the rigid bibenzoimidazole cores in Figs. 95–95. This may improve binding to dynamic protein pockets but reduce selectivity .
The 2-methylimidazole group offers weaker basicity than phenol (Fig. 95) or propargyloxy (Fig. 97) substituents, which could reduce solubility but improve membrane permeability .
Pharmacokinetic Predictions: Analogs with phenol (Fig. 95) or ethoxyphenyl (Fig. 96) groups exhibit higher aqueous solubility (~LogP 2.1–2.5) than the target compound (predicted LogP ~3.0 due to benzylsulfonyl hydrophobicity). The propargyloxy group in Fig. 97 allows for bioorthogonal modifications, a feature absent in the target compound .
Research Implications
- The target compound’s benzylsulfonyl-piperazine motif is understudied compared to methylpiperazine derivatives (Figs. 95–97), warranting further investigation into its metabolic stability and toxicity.
- Structural data on bibenzoimidazole analogs (Figs.
Q & A
Q. What are the recommended synthetic routes for 3-(4-(benzylsulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of the pyridazine core. A general approach includes:
- Step 1: Suzuki-Miyaura coupling to introduce the imidazole moiety at position 6 of pyridazine under palladium catalysis (e.g., Pd(PPh₃)₄) in a DMF/water mixture at 80–100°C .
- Step 2: Nucleophilic substitution at position 3 with a pre-synthesized 4-(benzylsulfonyl)piperazine derivative, using a base like NaH in THF at reflux .
- Critical Parameters: Reaction time (12–24 hr), solvent polarity, and temperature control to minimize by-products. Yields range from 45–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and piperazine sulfonation .
- HPLC-MS: Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients; ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 413 m/z) .
- X-ray Crystallography: To resolve stereochemical ambiguities, though crystallization challenges may require co-crystallization agents .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Enzyme Inhibition Assays: Target kinases (e.g., p38 MAPK) using fluorescence polarization or radiometric assays, given structural similarity to pyridazine-based inhibitors .
- Antimicrobial Screening: Broth microdilution against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity Profiling: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?
- Key Modifications:
- Piperazine Sulfonyl Group: Replacement with carbamate or acyl groups to modulate solubility and target affinity .
- Imidazole Substituents: Introducing electron-withdrawing groups (e.g., -CF₃) at the 2-methyl position to enhance metabolic stability .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay Validation: Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Solubility Adjustments: Use co-solvents (e.g., DMSO/PEG) to address false negatives in cell-based assays due to poor aqueous solubility .
- Metabolite Profiling: LC-MS/MS to detect active/inactive metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking: Simulate binding to hypothesized targets (e.g., p38 MAPK using PDB:4EWQ) to identify key interactions (e.g., hydrogen bonds with Lys53) .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets for experimental validation .
- QSAR Modeling: Train models on bioactivity data from analogs to predict toxicity and optimize lead candidates .
Methodological Considerations
Q. What experimental controls are critical in synthesizing and testing this compound?
- Synthesis: Include negative controls (e.g., reactions without catalysts) to identify side reactions. Monitor intermediates via TLC .
- Biological Assays: Use reference inhibitors (e.g., SB203580 for p38 MAPK) and vehicle controls to normalize activity data .
Q. How can researchers address low yields in the final coupling step of synthesis?
- Optimize Catalysts: Test Pd₂(dba)₃/XPhos systems for improved cross-coupling efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
